molecular formula C18H13F6N3OS B2956170 (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-76-6

(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2956170
CAS No.: 851807-76-6
M. Wt: 433.37
InChI Key: AZZHLLHYEUEGGD-UHFFFAOYSA-N
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Description

(3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H13F6N3OS and its molecular weight is 433.37. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically begins with the preparation of key intermediates, such as (3,5-bis(trifluoromethyl)phenyl) methanol and pyridine-3-thiol.

    • The reaction generally involves the formation of an imidazole ring by cyclization reactions and thiolation processes.

    • Commonly used reagents include trifluoromethyl iodide, sodium hydride, and anhydrous solvents like dimethylformamide (DMF).

  • Industrial Production Methods

    • Industrially, the compound might be produced through large-scale, controlled synthetic processes incorporating high-yield reactions.

    • Continuous flow synthesis and automated reaction systems can be used to ensure purity and consistency in production.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    • The compound can participate in diverse reactions such as nucleophilic substitutions, cycloaddition reactions, and oxidative processes.

  • Common Reagents and Conditions Used in These Reactions

    • Common reagents include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts like palladium.

  • Major Products Formed from These Reactions

    • Depending on the conditions, major products can include various substituted phenyl derivatives, oxidized imidazole compounds, and functionalized pyridine derivatives.

Scientific Research Applications

  • In chemistry , this compound serves as a versatile building block for creating more complex molecules and studying reaction mechanisms.

  • In biology , its derivatives might be used in the development of pharmaceuticals targeting specific proteins or enzymes.

  • In medicine , it could be part of drug discovery programs focused on conditions requiring selective binding or inhibition.

  • In industry , it may be utilized in the production of advanced materials or as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

  • Compared to other compounds with similar structural features, (3,5-bis(trifluoromethyl)phenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the simultaneous presence of trifluoromethyl, imidazole, and pyridine moieties.

  • Similar compounds include:

    • (3,5-dimethylphenyl)(2-(pyridin-2-ylthio)ethyl)methanone

    • (3,5-bis(fluoromethyl)phenyl)(2-(pyridin-4-ylmethyl)thio)ethanone

    • (2,6-difluorophenyl)(2-(pyridin-3-ylmethyl)thio)ethanone

This compound’s unique blend of functional groups offers a diverse range of applications and interactions, making it a valuable asset in various fields of scientific research.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3OS/c19-17(20,21)13-6-12(7-14(8-13)18(22,23)24)15(28)27-5-4-26-16(27)29-10-11-2-1-3-25-9-11/h1-3,6-9H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHLLHYEUEGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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